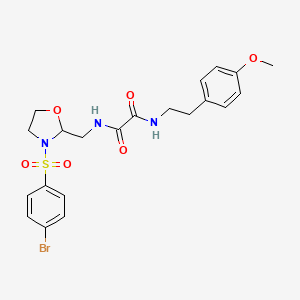

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

Description

The compound N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide features a unique oxalamide backbone with two distinct substituents:

- N1 Substituent: A methyl group attached to a 3-(4-bromophenylsulfonyl)-oxazolidin-2-yl moiety. This introduces conformational rigidity, a polar sulfonyl group, and a brominated aromatic ring, which may enhance binding affinity and metabolic stability.

- N2 Substituent: A 4-methoxyphenethyl group, common in many bioactive oxalamides, likely contributing to solubility and target interactions through its methoxy group .

Properties

IUPAC Name |

N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrN3O6S/c1-30-17-6-2-15(3-7-17)10-11-23-20(26)21(27)24-14-19-25(12-13-31-19)32(28,29)18-8-4-16(22)5-9-18/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSCALBWFZOATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide is a complex organic compound that has drawn attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a combination of oxazolidinone and oxalamide functional groups, along with a bromophenyl sulfonyl moiety. Its molecular formula is with a molecular weight of 505.4 g/mol. The presence of these functional groups contributes to its biological activity, particularly in interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Oxazolidinone Ring : Cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

- Introduction of Bromophenyl Sulfonyl Group : Achieved via sulfonylation reactions using sulfonyl chlorides in the presence of bases.

- Coupling Reaction : The final step involves coupling the oxazolidinone intermediate with phenethyloxalamide using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide).

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl sulfonyl group engages in hydrophobic interactions. These interactions modulate the activity of target proteins, potentially leading to therapeutic effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Analgesic Activity : Studies have shown that oxazolones can possess analgesic properties, with some derivatives demonstrating significant inhibition of COX-2 enzyme activity, which is crucial in pain and inflammation pathways .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Celecoxib | 0.05 | Standard COX-2 inhibitor |

| New Derivative (with methoxy group) | 0.019 | Superior COX-2 inhibition |

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, similar to other oxazolidinone derivatives that have been reported to inhibit inflammatory pathways effectively .

Case Studies and Research Findings

- Acute Toxicity Assessment : A study evaluated the acute toxicity of new oxazolones derived from similar structures, revealing no lethal effects in animal models, indicating a promising safety profile for further development .

- Molecular Docking Studies : These studies predict binding affinities against molecular targets involved in pain and inflammation, supporting the potential therapeutic applications of the compound .

- Histopathological Analysis : Histopathological assessments conducted on preserved organs from toxicity studies showed no significant adverse effects, further confirming the low toxicity profile .

Comparison with Similar Compounds

Research Implications

- Structure-Activity Relationships (SAR) : The target’s sulfonyl and oxazolidine groups may improve binding to targets requiring polar interactions (e.g., enzymes with sulfonate-binding pockets).

- Drug Design : Compared to halogenated phenyl analogs (e.g., compound 28), the target’s architecture could enhance selectivity and reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.